molecular formula C13H11N3O3 B6009075 ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate

ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate

Cat. No.: B6009075
M. Wt: 257.24 g/mol
InChI Key: IYYWQNWJHLUOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate is a heterocyclic compound featuring a fused pyrazoloquinoline core with a ketone group at position 3 and an ester moiety at position 5. Its synthesis typically involves condensation reactions between substituted amines and precursors under acidic or reflux conditions, as exemplified by derivatives in and –6 .

Properties

IUPAC Name

ethyl 3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-19-13(18)7-3-4-8-10(5-7)14-6-9-11(8)15-16-12(9)17/h3-6H,2H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYWQNWJHLUOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=C3C(=C2C=C1)NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Friedländer Condensation: This step involves the condensation of an aromatic aldehyde with a ketone in the presence of an acid catalyst to form a quinoline derivative.

    Cyclization: The quinoline derivative undergoes cyclization with hydrazine or its derivatives to form the pyrazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of advanced catalysts and reaction conditions .

Chemical Reactions Analysis

Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Cyclization: Further cyclization reactions can lead to the formation of more complex fused ring systems.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate exhibits a range of biological activities:

Anticancer Properties

Several studies have reported the anticancer potential of pyrazoloquinolines. This compound has shown promising results against various cancer cell lines. Its mechanism is believed to involve the inhibition of specific kinases associated with cancer progression, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Research indicates that compounds related to this compound possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, indicating its potential use in treating infections caused by resistant pathogens .

Case Studies

  • Anticancer Activity : In a study published in Molecules, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating effective growth inhibition at low concentrations .
  • Anti-inflammatory Mechanism : A detailed investigation into its anti-inflammatory effects revealed that the compound could significantly reduce the levels of inflammatory markers in vitro and in vivo models. This suggests its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f)
  • Substituents: Phenyl (C₆H₅) at position 2, quinolin-3-yl at position 3.
  • Properties : Melting point (mp) 248–251°C, yield 84%, orange crystals .
  • Elemental Analysis : C 70.09%, H 4.41%, N 13.69% (matches calculated values) .
Ethyl 3-Oxo-2-phenyl-5-(prop-1-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6c)
  • Substituents : Phenyl at position 2, n-propyl (C₃H₇) at position 4.
  • Properties : mp 212–214°C, yield 89%, red crystals .
  • Trends: Bulkier substituents (e.g., quinolin-3-yl) correlate with higher melting points compared to alkyl groups (propyl), likely due to enhanced π-π stacking .
Ethyl 3-Oxo-2,5-diphenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7a)
  • Substituents : Phenyl groups at positions 2 and 5.
  • Properties : mp 280–281°C, yield 56%, orange crystals .
  • Significance: Diphenyl substitution increases rigidity, raising the melting point significantly compared to mono-substituted analogs .

Table 1: Comparison of Pyrazoloquinoline Derivatives

Compound Substituents (Positions 2 and 5) mp (°C) Yield (%) Crystal Color
7f Phenyl, quinolin-3-yl 248–251 84 Orange
6c Phenyl, propyl 212–214 89 Red
7a Phenyl, phenyl 280–281 56 Orange

Heterocyclic Variations

Oxadiazoloquinoline Derivatives
  • Example: Ethyl 9-cyclopropyl-4-fluoro-6-oxo-6,9-dihydro[1,2,5]oxadiazolo[3,4-h]quinoline-7-carboxylate N(3)-oxide (3) .
  • Key Features : Oxadiazolo ring replaces pyrazolo, with a nitro oxide group.
  • Synthesis : Pyrolysis of azido-nitro precursors followed by acid hydrolysis .
  • Implications : Electron-withdrawing oxadiazolo groups may enhance metabolic stability but reduce solubility compared to pyrazolo analogs.
Quinoxaline-Fused Derivatives
  • Example: Ethyl 7-oxopyrido[2,3-f]quinoxaline-8-carboxylates .
  • Key Features: Quinoxaline core fused with pyrido and ester groups.
  • Applications: Reported antitumor and antimicrobial activities due to structural similarity to fluoroquinolones .

Fluoroquinolone Derivatives

Ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
  • Key Features : Thiazeto ring (sulfur-containing) and piperazinyl group .
  • Properties : Molecular weight 377.4, LogP 2.7, high topological polar surface area (87.2 Ų) .
  • Significance : Piperazinyl groups enhance water solubility and antibacterial efficacy, while fluorine increases membrane permeability .

Table 2: Heterocyclic and Fluoroquinolone Comparisons

Compound Type Core Structure Functional Groups Potential Applications
Pyrazoloquinoline Pyrazolo[4,3-c]quinoline Ester, ketone Antibacterial, antitumor
Oxadiazoloquinoline Oxadiazolo[3,4-h]quinoline Nitro oxide, cyclopropyl Metabolic stability optimization
Thiazetoquinoline Thiazeto[3,2-a]quinoline Piperazinyl, fluorine Broad-spectrum antimicrobial

Biological Activity

Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the class of pyrazoloquinoline derivatives. Its molecular formula is C13H12N2O3C_{13}H_{12}N_2O_3 with a molecular weight of approximately 246.25 g/mol. The structure features a fused pyrazole and quinoline system, which contributes to its unique pharmacological properties.

1. Anticancer Activity

Research has highlighted the anticancer potential of pyrazoloquinoline derivatives. This compound exhibits inhibitory effects on various cancer cell lines. For instance, studies have shown that compounds within this class can induce apoptosis in human tumor cells and inhibit cell proliferation effectively.

Cell Line IC50 (µM) Mechanism
MCF-70.39Aurora-A kinase inhibition
NCI-H4600.03Induction of apoptosis
HCT1161.6Cell cycle arrest at SubG1/G1 phase

The above data illustrates the compound's potency against different cancer types, emphasizing its potential as a therapeutic agent.

2. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. A study evaluated its effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound inhibited NO production and downregulated inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Compound IC50 (µM) Effect
Ethyl derivative0.39Inhibition of NO production
Control-Standard anti-inflammatory agent

This suggests that derivatives like ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline can be effective in managing inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazoloquinolines:

  • Anti-inflammatory Effects : A study published in Molecules reported that specific derivatives exhibited potent anti-inflammatory effects by inhibiting NO production in macrophages, indicating their potential for treating inflammatory conditions .
  • Cytotoxicity Against Cancer Cells : Research indicated that certain pyrazolo[4,3-c]quinolines showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It is suggested that the compound can modulate receptor activity influencing various biochemical pathways relevant to disease processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.